proline-rich structural protein, Brugia
Description
Contextual Significance of Brugia spp. in Lymphatic Filariasis
Brugia malayi and Brugia timori are two of the three filarial nematode species that cause lymphatic filariasis, a neglected tropical disease commonly known as elephantiasis. who.intwho.int Transmitted by the bite of infected mosquitoes, including Mansonia and Aedes species, these parasites have a significant impact on human health, causing widespread disability and social and economic burdens in endemic areas, particularly in South and Southeast Asia. who.intyoutube.comcdc.gov
The life cycle of Brugia malayi begins when an infected mosquito deposits third-stage (L3) larvae onto a human's skin during a blood meal. iiab.me These larvae penetrate the wound and migrate to the lymphatic system, where they mature into adult worms. youtube.comiiab.me The adult worms, with females measuring 43 to 55 mm in length and males 13 to 23 mm, reside in the lymphatic vessels. youtube.comcdc.gov Here, they can live for approximately six to eight years, producing millions of sheathed, immature larvae called microfilariae that circulate in the bloodstream. who.intiiab.me When a mosquito bites an infected individual, it ingests these microfilariae, which then develop into infective L3 larvae within the mosquito, thus perpetuating the transmission cycle. who.intiiab.me
The presence of adult worms in the lymphatic vessels disrupts the normal function of the lymphatic system, leading to a range of clinical manifestations. who.intwho.int While many infections are asymptomatic, they can still cause hidden damage to the lymphatic system and kidneys. who.int Chronic infection can lead to severe lymphedema (tissue swelling), elephantiasis (skin and tissue thickening), and hydrocele (scrotal swelling). who.intwho.int These conditions cause profound disfigurement and disability, leading to significant social stigma and psychological distress for affected individuals. who.int
Overview of Proline-Rich Proteins in Parasitic Nematodes
Parasitic nematodes have evolved a diverse array of molecules to successfully infect, survive, and reproduce within their hosts. Among these are proteins rich in the amino acid proline. Proline's unique cyclic structure imparts conformational rigidity to the polypeptide chain, making it a critical component in proteins that require specific, stable structures. In parasitic nematodes, proline-rich proteins are implicated in a variety of essential functions, from providing structural support to mediating interactions with the host's immune system.
Many proline-rich proteins are key components of the nematode cuticle and other structural matrices. The cuticle, a tough yet flexible exoskeleton, is vital for maintaining the worm's shape, facilitating movement, and protecting it from the host environment. The extensive cross-linking found in some structural proteins, which can involve residues like cysteine, contributes to the resilience of these surfaces. nih.gov
Beyond their structural roles, proline-rich regions can be involved in protein-protein interactions. Some excretory-secretory (E-S) products of nematodes, which are molecules released by the parasite to interact with the host, contain proline-rich domains. nih.govplos.org These E-S products are crucial for the parasite's survival, as they can modulate the host's immune response, allowing the nematode to evade clearance. nih.govnih.gov For instance, some nematode-derived proteins can suppress host lymphocyte proliferation, a key process in mounting an effective immune defense. nih.gov The unique structural motifs formed by proline residues can serve as recognition sites for host proteins, facilitating the parasite's manipulation of host cellular processes. While not all immunomodulatory proteins are proline-rich, the presence of this amino acid in structural and secreted proteins underscores its importance in the parasite's biological arsenal (B13267).
Identification and Initial Characterization of the Brugia Proline-Rich Structural Protein
Detailed molecular studies have led to the identification and characterization of a specific proline-rich structural protein from the surface sheath of larval Brugia parasites. nih.gov This protein is a key component of the microfilarial sheath, a vestigial remnant of the eggshell that encloses the mature microfilaria. nih.gov
Initial research isolated both cDNA and genomic DNA sequences encoding this protein from Brugia pahangi and Brugia malayi. nih.gov The protein has a molecular weight of approximately 22-kDa and is characterized by its insolubility except under reducing conditions, indicating extensive cross-linking through both disulfide and other non-reducible bonds. nih.gov Immunogold electron microscopy has definitively localized this protein exclusively to the microfilarial sheath. nih.gov
Analysis of the deduced amino acid sequence revealed several key features of this precursor protein. nih.gov It contains a short, hydrophobic leader sequence at its N-terminus, which is typical of proteins destined for secretion or insertion into membranes. nih.gov The central part of the protein is a repetitive domain containing 14 copies of a degenerate five-amino acid repeat with the consensus sequence Met-Pro-Pro-Gln-Gly. nih.gov The C-terminal domain is also rich in proline and is flanked by clusters of cysteine residues. nih.gov These cysteine clusters show alignment with those implicated in the cross-linking of cuticular collagens in other nematodes, such as Caenorhabditis elegans, suggesting a conserved mechanism for structural protein assembly. nih.gov
Further characterization through Western blotting confirmed that the protein is expressed in microfilariae and adult female worms. nih.govresearchgate.net However, the transcripts for the protein are only detectable in adult females, which produce the microfilariae. nih.gov This stage-specific expression pattern highlights the protein's specialized role in the formation of the microfilarial sheath.
| Feature | Description | Reference(s) |
| Protein Name | Proline-rich structural protein | nih.gov |
| Organism | Brugia malayi, Brugia pahangi | nih.gov |
| Molecular Weight | 22-kDa | nih.gov |
| Location | Exclusively in the microfilarial sheath | nih.gov |
| Expression Stages | Protein detected in microfilariae and adult females; transcripts only in adult females | nih.govresearchgate.net |
| Solubility | Soluble only under reducing conditions | nih.gov |
| Key Structural Features | - N-terminal hydrophobic leader sequence- Central repetitive domain (14 copies of Met-Pro-Pro-Gln-Gly consensus)- C-terminal proline-rich domain with flanking cysteine clusters | nih.gov |
| Cross-linking | Extensive disulfide and non-reducible bonds | nih.gov |
Properties
CAS No. |
139075-02-8 |
|---|---|
Molecular Formula |
C15H19ClN4O2 |
Synonyms |
proline-rich structural protein, Brugia |
Origin of Product |
United States |
Molecular Genetics and Sequence Analysis of the Brugia Proline Rich Structural Protein
Gene Isolation and Genomic Organization
The initial characterization of the gene encoding the proline-rich structural protein involved the isolation and analysis of both its complementary DNA (cDNA) and its corresponding genomic DNA, revealing aspects of its fundamental structure within the Brugia genome.
Researchers successfully isolated both cDNA and genomic DNA sequences that encode a proline-rich precursor protein from the microfilariae of the filarial nematode parasites Brugia pahangi and Brugia malayi. researchgate.netnih.gov The isolation of cDNA clones was achieved through the screening of cDNA libraries constructed from various life-cycle stages of the parasite. researchgate.net This dual-isolation strategy is crucial, as the comparison between the cDNA (derived from mature messenger RNA) and the genomic DNA (the blueprint in the chromosome) allows for the deduction of the gene's complete structural organization, including non-coding regions. researchgate.netnih.gov
The successful isolation of both genomic and cDNA clones for the proline-rich protein suggests a gene architecture that includes introns, which are non-coding sequences spliced out during mRNA processing. researchgate.netnih.govnih.gov The difference in size between amplified products from cDNA and genomic DNA is a standard method for confirming the presence of introns. nih.gov However, the precise number and arrangement of exons and introns for this specific gene are not detailed in the currently available literature.
Similarly, while methods like Southern blot analysis are standard for determining the number of copies of a specific gene within a genome, specific data regarding the gene copy number for the Brugia proline-rich structural protein is not available in the reviewed research. researchgate.netnih.gov
Deduced Amino Acid Sequence Features
Analysis of the nucleotide sequences of the isolated gene clones allowed for the deduction of the protein's amino acid sequence. This revealed a precursor protein with several distinct and functionally significant domains. researchgate.netnih.gov
A prominent feature of the deduced amino acid sequence is a central repetitive domain. researchgate.net This domain is composed of 14 copies of a degenerate 5-amino acid repeat. researchgate.net The consensus sequence for this repeating motif has been identified as Met-Pro-Pro-Gln-Gly. researchgate.net Such proline-rich repetitive regions are known to be important for protein structure and interaction. nih.govnih.gov
Table 1: Consensus Repeat Motif in Brugia Proline-Rich Structural Protein
| Consensus Sequence | Number of Repeats |
| Met-Pro-Pro-Gln-Gly | 14 |
Data derived from analysis of the deduced amino acid sequence of the proline-rich protein from Brugia pahangi and Brugia malayi. researchgate.net
At the N-terminus of the deduced amino acid sequence, a short, hydrophobic region was identified as a putative signal peptide or leader sequence. researchgate.netnih.gov Signal peptides are typically 16-30 amino acids long and function to direct newly synthesized proteins into the secretory pathway. nih.gov In eukaryotes, this involves targeting the protein to the endoplasmic reticulum for subsequent transport. nih.gov The presence of this sequence indicates that the proline-rich structural protein is synthesized and then secreted to its final destination in the microfilarial sheath. researchgate.net Broader genomic studies in Brugia malayi have confirmed that a significant percentage of its proteins, around 15-16%, are predicted to contain such signal sequences. nih.gov
The C-terminal region of the protein is characterized as a proline-rich domain that is flanked by distinct clusters of cysteine residues. researchgate.net The strategic placement of these cysteine residues strongly suggests their involvement in extensive protein cross-linking. researchgate.net This is supported by biochemical evidence showing the 22-kDa protein is soluble only under reducing conditions and is heavily cross-linked by both disulfide bonds (formed between cysteine residues) and other nonreducible bonds. researchgate.netnih.gov This extensive cross-linking is critical for the structural integrity and stability of the microfilarial sheath. researchgate.net Notably, these cysteine clusters can be aligned with similar cysteine residues found in a family of cuticular collagens in other nematodes, including Caenorhabditis elegans, where they are also implicated in structural cross-linking. researchgate.net
Potential Post-Translational Modification Sites
The deduced amino acid sequence of the Brugia proline-rich structural protein suggests several potential sites for post-translational modifications (PTMs), which are critical for its structure and function. The most prominent of these are disulfide bonds and proline hydroxylation.
The protein is notably rich in cysteine residues, which are clustered in the C-terminal domain. These cysteines are implicated in the formation of extensive intramolecular and intermolecular disulfide bonds. nih.gov This cross-linking is responsible for the protein's limited solubility, which is only achieved under reducing conditions, and contributes to the structural integrity of the microfilarial sheath. nih.gov While the precise mapping of these disulfide bridges has not been fully elucidated, their presence is a key feature of this protein.
Furthermore, given its structural role within an extracellular matrix analogous to a cuticle and its high proline content, hydroxylation of proline residues is a highly probable PTM. In nematodes, including Brugia malayi, prolyl 4-hydroxylases are essential enzymes for the hydroxylation of proline in collagen-like proteins, a modification crucial for the stability of the cuticle. nih.gov Studies have shown that a significant percentage of prolines in adult B. malayi cuticle collagens are hydroxylated. nih.gov Although direct mass spectrometric analysis of the proline-rich structural sheath protein is not yet available, the presence of numerous proline residues within its sequence makes them likely substrates for hydroxylation.
Other potential PTMs, such as glycosylation, phosphorylation, and methylation, have been identified in proteomic studies of Brugia malayi excretory-secretory products and whole-organism extracts. plos.org However, their specific occurrence on the proline-rich structural protein remains to be confirmed.
| Modification | Affected Residues | Evidence/Indication | Potential Function |
| Disulfide Bonds | Cysteine | High cysteine content in the C-terminal domain; protein solubility only under reducing conditions. nih.gov | Extensive cross-linking, providing structural integrity to the microfilarial sheath. nih.gov |
| Proline Hydroxylation | Proline | High proline content; essentiality of prolyl 4-hydroxylases for Brugia cuticle formation. nih.gov | Stabilization of the protein structure. |
| Other PTMs | Serine, Threonine, Tyrosine, etc. | General proteomic studies of Brugia malayi indicate the presence of phosphorylation and other modifications. plos.org | Regulation of protein function (speculative for this specific protein). |
Gene Family Relationships and Orthologs
Homology within Brugia Species
The proline-rich structural protein is highly conserved between different Brugia species. Both cDNA and genomic DNA sequences have been isolated from Brugia malayi and Brugia pahangi, demonstrating significant homology at both the nucleotide and amino acid levels. nih.gov The draft genome of B. pahangi has further confirmed the high degree of similarity with the B. malayi genome, with a large number of orthologous genes.
The gene encoding this protein in B. malayi is designated as a major microfilarial sheath protein. nih.gov Another family of proline-rich proteins in Brugia are the Abundant Larval Transcripts (ALTs), specifically ALT-1 and ALT-2. nih.gov While both the structural sheath protein and ALTs are rich in proline and expressed in larval stages, they represent distinct gene families with different primary sequences and functions. The structural protein is a key component of the sheath, whereas ALTs are thought to be involved in immunomodulation. nih.gov
| Gene/Protein | Brugia malayi | Brugia pahangi | Key Features |
| Proline-Rich Structural Sheath Protein | Identified | Identified | Highly conserved; central repetitive domain; cysteine-rich C-terminus. nih.gov |
| Abundant Larval Transcript-1 (ALT-1) | Identified | - | Proline-rich; expressed in L3 larvae; potential immunomodulator. nih.gov |
| Abundant Larval Transcript-2 (ALT-2) | Identified | - | Proline-rich; expressed in L3 larvae; shares identity with ALT-1. nih.gov |
Comparative Analysis with Proline-Rich Proteins in Other Nematodes
The proline-rich structural protein of Brugia shares conserved features with proteins in other nematodes, suggesting a common evolutionary origin and functional importance in the formation of extracellular structures.
A significant finding is the alignment of the cysteine clusters in the C-terminal domain of the Brugia protein with those of cuticular collagens from the free-living nematode Caenorhabditis elegans. nih.gov This suggests a shared mechanism of protein cross-linking and structural organization within the respective extracellular matrices.
Furthermore, a class of insoluble proteins called epicuticlins, which are major components of the outermost layer of the nematode cuticle, have been identified in over 50 nematode species, including Ascaris suum and Toxocara canis. plos.org These epicuticlins are also characterized by proline-rich regions and are involved in the formation of the cuticle through interactions with other components like collagens. plos.org The repetitive nature and proline-richness of the Brugia sheath protein are reminiscent of these epicuticlins, indicating a possible functional and evolutionary relationship.
The Abundant Larval Transcript (ALT) proteins of Brugia also have orthologs in other filarial nematodes, including Wuchereria bancrofti, Onchocerca volvulus, and Dirofilaria immitis. nih.govnih.gov While distinct from the structural sheath protein, the conservation of this proline-rich family across different parasitic nematodes highlights the importance of such proteins in the biology of these organisms.
| Protein Family | Brugia Feature | Ortholog/Analog in Other Nematodes | Species Example | Shared Characteristic |
| Proline-Rich Structural Sheath Protein | Cysteine-rich C-terminus | Cuticular Collagens | Caenorhabditis elegans | Conserved cysteine cluster arrangement for cross-linking. nih.gov |
| Proline-Rich Structural Sheath Protein | Proline-rich repetitive domains | Epicuticlins | Ascaris suum, Toxocara canis | Proline-richness and role in cuticle formation. plos.org |
| Abundant Larval Transcripts (ALTs) | Proline-rich, larval expression | ALT orthologs | Wuchereria bancrofti, Onchocerca volvulus | Sequence homology and expression in larval stages. nih.govnih.gov |
Expression and Localization Dynamics of the Brugia Proline Rich Structural Protein
Developmental Stage-Specific Expression Profiling
Investigations into the genetic expression of the proline-rich structural protein have revealed a unique regulatory pattern. Messenger RNA (mRNA) transcripts for this protein are detectable exclusively in adult female worms. nih.gov Deep-sequencing analysis of the Brugia malayi transcriptome across different life cycle stages confirms this, with in situ hybridization identifying transcripts for the microfilarial (MF) sheath protein only within the tissues of adult females, not in the eggs or embryos themselves. nih.gov This indicates that the genetic instructions for building this key larval structure are provided maternally. The transcripts are synthesized in the adult female and are presumably translated to produce the protein that will form the sheath of the developing microfilariae within the uterus.
Consistent with the transcriptional data, the proline-rich structural protein itself is found in a highly stage-specific manner. Analysis using Western blotting confirms that the protein is expressed only in microfilariae and the adult female worms that produce them. nih.govnih.gov The protein is a 22-kDa molecule that is a major component of the microfilarial sheath. nih.gov It is present on the surface of sheathed microfilariae developing in utero but is not detected in the tissues of the adult female worm itself. nih.gov This pattern underscores that the protein is synthesized by the mother and assembled externally around the developing embryo to form the sheath.
Table 1: Stage-Specific Expression of Brugia Proline-Rich Structural Protein This interactive table summarizes the presence of the protein and its corresponding transcript across different life stages of the Brugia parasite.
| Life Cycle Stage | Transcript (mRNA) Presence | Protein Presence |
|---|---|---|
| Microfilaria | Not Detected | Present (in sheath) |
| L3 Larva | Not Detected | Not Detected |
| L4 Larva | Not Detected | Not Detected |
| Adult Male | Not Detected | Not Detected |
Subcellular and Tissue Localization
The specific location of the proline-rich structural protein within the parasite provides direct insight into its function.
Immunogold electron microscopy studies have precisely pinpointed the location of this protein. These analyses show that the protein is localized exclusively in the microfilarial sheath. nih.gov The sheath is an acellular layer that encases the mature microfilaria. It is considered a vestigial remnant of the eggshell, which is uniquely retained by the larva after hatching within the female worm's uterus. nih.govnih.gov
The protein is an integral structural component of the microfilarial surface sheath. nih.gov Its biochemical properties are characteristic of a structural protein, being soluble only under reducing conditions and extensively cross-linked by both disulfide and non-reducible bonds to form a durable, insoluble matrix. nih.gov The deduced amino acid sequence contains a C-terminal proline-rich domain flanked by clusters of cysteine residues. nih.gov These cysteine clusters show alignment with those involved in the cross-linking of cuticular collagens in other nematodes, suggesting a similar function in creating a robust, protective outer layer for the microfilaria. nih.gov
Table 2: Localization and Structural Features of the Brugia Proline-Rich Protein This interactive table details the location and key characteristics of the protein.
| Attribute | Description | Source |
|---|---|---|
| Tissue Localization | Microfilarial Sheath | nih.gov |
| Subcellular Localization | Extracellular Matrix (Sheath) | nih.govnih.gov |
| Molecular Weight | 22-kDa | nih.gov |
| Key Structural Features | - Central repetitive domain- C-terminal proline-rich domain- Cysteine clusters for cross-linking | nih.gov |
| Associated Structure | Surface sheath of the first stage larva (microfilaria) | nih.gov |
Secretion and Presence in Excretory-Secretory Products
The term "secretion" applies to the proline-rich structural protein in the context of its synthesis and assembly, rather than as a product actively released into the host environment. The protein's amino acid sequence contains a putative N-terminal hydrophobic leader sequence, which indicates it is directed through the secretory pathway for export from the cell. nih.gov
However, this protein is secreted by the adult female worm specifically for the purpose of constructing the microfilarial sheath. It is not considered a component of the typical excretory-secretory (ES) products that are released by circulating microfilariae or other life stages to interact with and modulate the host's immune system. nih.govnih.gov Large-scale proteomic analyses of the ES products from various Brugia malayi life stages, including microfilariae, have identified numerous proteins involved in host-parasite interactions, but the 22-kDa proline-rich sheath protein is not among them. nih.govplos.orgresearchgate.net Its function is architectural, and it remains part of the parasite's physical structure until the sheath is shed during the molt to the L3 larval stage within the mosquito vector.
Structural Biology of the Brugia Proline Rich Structural Protein and Its Motifs
Role of Covalent Cross-linking in Protein Structure and Stability
The proline-rich structural protein of the Brugia microfilarial sheath is extensively cross-linked, which is critical for its structural integrity and stability. researchgate.netnih.gov This 22-kDa protein is soluble only under reducing conditions, which is a strong indicator of the presence of disulfide bonds. researchgate.netnih.gov
The deduced amino acid sequence reveals a C-terminal proline-rich domain that is flanked by clusters of cysteine residues. researchgate.netnih.gov These cysteine clusters are homologous to those found in a family of cuticular collagens in other nematodes, such as Caenorhabditis elegans, where they are also implicated in covalent cross-linking. researchgate.netnih.gov These disulfide bridges likely play a crucial role in polymerizing the precursor protein molecules, forming the resilient sheath structure.
In addition to disulfide bonds, the protein is also stabilized by non-reducible bonds. researchgate.netnih.gov The nature of these non-reducible cross-links has not been fully elucidated but they contribute significantly to the insolubility and stability of the sheath, which acts as a protective layer for the microfilaria. researchgate.netnih.gov
Structural Analysis of Specific Protein Domains
The precursor of the Brugia proline-rich sheath protein has a distinct domain organization based on its amino acid sequence. researchgate.netnih.gov
N-terminal Signal Sequence: The sequence begins with a short, hydrophobic putative leader sequence, which likely directs the protein into the secretory pathway for its eventual localization to the sheath. researchgate.netnih.gov
Central Repetitive Domain: This is the core of the proline-rich nature of the protein. It contains 14 repeats of a degenerate pentapeptide with the consensus sequence Met-Pro-Pro-Gln-Gly. researchgate.netnih.gov This domain is responsible for the unique structural properties of the protein, likely adopting a polyproline helix conformation. researchgate.netnih.govresearchgate.net
C-terminal Proline-Rich Domain: Following the central repetitive region is another proline-rich domain. This domain is flanked by clusters of cysteine residues that are essential for the disulfide bond-mediated cross-linking of the protein monomers. researchgate.netnih.gov
| Domain | Key Features | Putative Function |
| N-terminal | Short, hydrophobic | Secretory pathway targeting |
| Central Repetitive | 14 repeats of Met-Pro-Pro-Gln-Gly | Structural core, polyproline helix formation |
| C-terminal | Proline-rich, flanked by Cysteine clusters | Covalent cross-linking |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
While the primary structure of the Brugia proline-rich sheath protein is known, its three-dimensional structure has not been experimentally solved. nih.gov Advanced spectroscopic and computational methods are crucial for gaining deeper insights into the structure of such challenging proteins.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. For proline-rich regions, which lack many amide protons, specialized NMR techniques are often required. copernicus.orgnih.gov The use of 19F NMR, with the incorporation of fluorinated proline analogs, is an emerging strategy to overcome the challenges of studying proline-rich sequences, as the fluorine nucleus provides a sensitive probe with a large chemical shift dispersion. copernicus.orgnih.gov Two-dimensional 1H-NMR has also been used to study the interactions of proline-rich peptides with other molecules, identifying specific binding sites at proline residues.
Computational Approaches: In the absence of experimental structures, in silico methods are invaluable. nih.gov For other proteins from Brugia malayi, such as the BmR1 antigen, computational approaches including comparative modeling, threading, and ab initio protein structure prediction have been employed to generate three-dimensional models. nih.gov Following model generation, molecular dynamics (MD) simulations are performed to refine the predicted structure and investigate the protein's stability and dynamics over time. nih.gov For instance, a 5-nanosecond MD simulation was used to study the packing of the BmR1 protein. nih.gov Such computational studies can predict secondary structures, evaluate model quality through tools like Ramachandran plots, and identify potential functional sites such as antibody epitopes. nih.gov These same principles and methods could be applied to predict the structure and dynamics of the proline-rich sheath protein and its domains.
Functional Roles in Brugia Parasite Biology and Development
Contribution to Parasite Structural Integrity
The structural integrity of the Brugia parasite is paramount for its survival within the host. The proline-rich structural protein is a key contributor to the parasite's robust architecture, primarily through its role in the microfilarial sheath and the broader extracellular matrix.
Maintenance of Microfilarial Sheath Architecture
The microfilarial sheath is a unique acellular layer that encases the larval stage of Brugia parasites. Research has identified a major 22-kDa proline-rich protein as a fundamental building block of the sheath in both Brugia malayi and Brugia pahangi. nih.gov This protein is characterized by a distinctive structure, featuring a central domain with multiple repeats of a five-amino acid sequence, flanked by a C-terminal region rich in proline and cysteine residues. nih.gov
The arrangement of these domains is crucial for the sheath's architecture. The cysteine clusters are believed to form extensive disulfide and other non-reducible cross-links, which provide the sheath with its necessary strength and insolubility. nih.gov Immunogold electron microscopy has confirmed that this proline-rich protein is exclusively localized to the microfilarial sheath, underscoring its specific and essential role in maintaining the structural integrity of this protective layer. nih.gov The sheath itself is considered a remnant of the eggshell, retained by the mature microfilaria. nih.gov
Role in Extracellular Matrix Formation and Stabilization
The nematode cuticle is a vital extracellular matrix (ECM) that provides structural support and protection. While the specific proline-rich sheath protein is unique to the microfilarial stage, the principles of its structural contributions can be extended to the broader context of the parasite's ECM. The ECM of nematodes is predominantly composed of collagens, which are themselves proline-rich proteins. nih.gov
The stability of these collagens, and thus the integrity of the cuticle, is dependent on the post-translational hydroxylation of proline residues. nih.gov The cross-linking capabilities observed in the microfilarial sheath protein, through its cysteine residues, are analogous to the cross-linking mechanisms found in cuticular collagens of other nematodes, suggesting a conserved strategy for stabilizing extracellular structures. nih.gov Therefore, proline-rich structural proteins, including collagens, are fundamental to the formation and stabilization of the Brugia parasite's ECM throughout its life cycle.
Participation in Nematode Developmental Processes
The development of the Brugia parasite involves a series of complex and highly regulated molting cycles. Proline-rich structural proteins are intimately involved in these developmental transitions.
Linkages to Molting Cycle Regulation
The molting process in nematodes requires the synthesis and remodeling of the cuticle. Given that the cuticle is a collagen-based ECM, the availability and modification of proline-rich proteins are critical for successful molting. Studies on Brugia malayi have shown that the transition from the infective third-stage larvae (L3) to the fourth-stage larvae (L4) involves significant changes in gene expression, including those related to structural components. plos.org
Furthermore, in vitro cultivation of Brugia malayi has demonstrated that ascorbic acid is essential for successful molting. researchgate.net Ascorbic acid is a crucial cofactor for prolyl hydroxylases, the enzymes that modify proline residues in collagen, thereby stabilizing the collagen triple helix. researchgate.net This highlights the indirect but critical link between proline-rich protein metabolism and the regulation of the molting cycle. The proper formation of a new cuticle, a process reliant on proline-rich collagens, is a prerequisite for the parasite to advance to its next developmental stage.
Interaction with Other Parasite Macromolecules
The proline-rich structural protein of Brugia does not function in isolation. Its proline-rich domains provide a platform for interactions with other macromolecules, which can influence various biological processes. While direct interactions with the specific microfilarial sheath protein are not extensively documented, the behavior of other proline-rich proteins in Brugia offers insights into potential interactions.
Roles of Prolyl Hydroxylation in Brugia Protein Maturation and Function
The post-translational hydroxylation of proline residues is a critical modification that significantly impacts the structure and function of proline-rich proteins in Brugia. This process is catalyzed by prolyl hydroxylases.
The primary role of prolyl hydroxylation is to stabilize the triple-helical structure of collagens, the main components of the cuticle. nih.govwikipedia.org The addition of a hydroxyl group to proline residues allows for the formation of hydrogen bonds that are essential for the thermal stability of the collagen molecule at physiological temperatures. wikipedia.org Without this modification, the collagen that forms the cuticle would be unstable, leading to a compromised ECM and severe developmental defects.
Host Parasite Interactions and Immunological Significance
Role of the Brugia Proline-Rich Structural Protein at the Host-Parasite Interface
The proline-rich structural protein is a major constituent of the microfilarial sheath, a bag-like structure that envelops the larval stage of the Brugia parasite. nih.gov This sheath is a remnant of the embryonic eggshell and is the primary surface that interacts with the host's immune system in the bloodstream. nih.govyoutube.com The protein, designated as Shp-1 in Brugia malayi, is a 22 kDa polypeptide characterized by its high proline content. nih.gov This composition contributes to the structural integrity of the sheath.
The expression of the gene encoding this protein is upregulated in adult female B. malayi and is present in the microfilariae, but absent in the L3 larval stage. nih.gov As the microfilariae circulate in the host's bloodstream, the sheath and its constituent proteins are directly exposed to host immune cells and soluble factors, placing the proline-rich structural protein in a critical position to influence the initial stages of immune recognition and response. nih.gov The physical barrier of the sheath, and the molecules it presents, are thought to be integral to the parasite's ability to survive for extended periods within an immunocompetent host. scilit.com
Host Immune Recognition and Antigenicity
The proline-rich structural protein of Brugia is a prominent antigen that elicits a robust immune response in infected individuals. Its surface location makes it readily accessible to the host's immune surveillance mechanisms.
Antibody Responses to the Proline-Rich Structural Protein in Infected Hosts
Infection with Brugia parasites characteristically leads to the development of strong antibody responses against the microfilarial sheath and its components. The proline-rich structural protein, BmShp-1, is a major target of these antibodies. nih.gov Studies have shown that sera from individuals with lymphatic filariasis contain high levels of antibodies, particularly of the IgG4 isotype, that are reactive with a recombinant form of this protein. nih.gov The presence of IgG4 antibodies against this antigen is considered a hallmark of active infection, and their levels tend to decrease after successful chemotherapy. mdpi.com While IgG4 is the predominant isotype, other antibody classes, such as IgG1, are also generated against filarial antigens. nih.gov
Identification of Immunogenic Epitopes
Research has focused on identifying the specific regions of the proline-rich structural protein that are recognized by the host's immune system. In silico analyses of the B. malayi sheath protein (Shp-1) have predicted the presence of dominant B-cell epitopes within its repeat region. nih.gov Subsequent experimental studies have confirmed that a polypeptide corresponding to the repeat region of Shp-1 contains the key immunogenic epitopes responsible for the humoral response in humans. nih.gov This region shows significant reactivity with sera from individuals living in filaria-endemic areas. nih.gov
Table 1: Immunogenic Epitopes of Brugia malayi Sheath Protein (Shp-1)
| Epitope Region | Location within Shp-1 | Key Findings |
| Repeat Region | Amino acids 49-107 | Contains dominant B-cell epitopes. nih.gov |
| Repeat Region | Amino acids 49-107 | Shows high reactivity with sera from endemic normal individuals. nih.gov |
| Repeat Region | Amino acids 49-107 | Reactivity is comparable to the whole Shp-1 protein. nih.gov |
Cross-Reactivity with Antigens from Other Filarial Species
Antigenic cross-reactivity among different species of filarial nematodes is a well-documented phenomenon that presents challenges for the development of species-specific diagnostic assays. nih.gov The proline-rich structural protein of Brugia shares structural similarities with proteins from other filarial worms, such as Wuchereria bancrofti and Loa loa. nih.govresearchgate.net This can lead to antibody responses generated against one species recognizing antigens from another. For instance, studies have demonstrated immunological cross-reactivity between Brugia pahangi antigens and antibodies from individuals infected with Loa loa. nih.gov This reactivity is often linked to the peptide backbone of the proteins rather than glycosylated residues. nih.gov The extent of sequence identity between the proline-rich proteins of different filarial species can be significant, contributing to this cross-reactivity. researchgate.net
Potential Immunomodulatory Functions in Host Response Evasion
Filarial parasites have evolved sophisticated strategies to modulate the host's immune system, creating an environment conducive to their long-term survival. scilit.comnih.gov The microfilarial sheath and its associated proteins are believed to play a central role in this immune evasion. scilit.comnih.gov While the direct immunomodulatory functions of the proline-rich structural protein itself are still being fully elucidated, the sheath as a whole is known to interact with key components of the host's immune system.
Sheath antigens can interact with Toll-like receptors (TLRs), such as TLR4, on host immune cells like dendritic cells (DCs). nih.govmdpi.com This interaction can influence the subsequent immune response. For example, W. bancrofti sheath antigen has been shown to induce DC maturation and promote Th1 and regulatory T cell (Treg) responses via a TLR4-dependent pathway. nih.gov In contrast, some studies suggest that B. malayi microfilariae can downregulate the expression of TLR4 and associated signaling molecules in activated DCs, leading to a reduction in pro-inflammatory cytokine production. nih.gov
The induction of a modified Th2 response and the expansion of regulatory T cells are common features of chronic filarial infections, contributing to a state of immune hyporesponsiveness that benefits the parasite. nih.gov It is hypothesized that by engaging with host immune receptors, sheath proteins, including the proline-rich structural protein, contribute to the creation of this immunoregulatory milieu. nih.gov Other immunomodulatory molecules are also secreted by Brugia parasites, such as galectins and cytokine homologs, which further contribute to the evasion of the host immune response. nih.gov
Translational Research Applications
Potential as a Diagnostic Biomarker for Lymphatic Filariasis
The timely and accurate diagnosis of lymphatic filariasis is crucial for patient management and for monitoring the success of mass drug administration programs. The proline-rich structural protein of Brugia microfilariae, specifically the Brugia malayi sheath protein (Shp-1), has been evaluated as a promising diagnostic antigen. nih.govnih.gov This protein is abundantly expressed in microfilariae, the larval stage that circulates in the blood of infected individuals. nih.gov
Development of Immunodiagnostic Assays
Research has focused on the development of immunodiagnostic assays that can detect the presence of the proline-rich structural protein as an indicator of active infection. An antigen-capture enzyme-linked immunosorbent assay (ELISA) has been developed and evaluated for its diagnostic potential. nih.gov
In one study, recombinant Shp-1 was produced and used to generate monoclonal antibodies. These antibodies were then utilized in an antigen-capture ELISA format to test sera from individuals with varying clinical statuses of filariasis. The assay demonstrated the ability to detect the circulating antigen in individuals with microfilaremia caused by both Brugia malayi and Wuchereria bancrofti. nih.gov The results indicated that the Shp-1 antigen detection assay was positive for all microfilaremic individuals tested from both brugian and bancroftian filariasis endemic areas. nih.gov Furthermore, the assay showed some level of positivity in individuals with chronic pathology and in endemic normals, suggesting it could be useful for monitoring purposes prior to mass drug administration. nih.gov
| Assay Type | Target Antigen | Detected Infections | Key Findings |
|---|---|---|---|
| Antigen-Capture ELISA | Brugia malayi Sheath Protein (Shp-1) | Brugia malayi, Wuchereria bancrofti | Detected antigen in all tested microfilaremic individuals. nih.gov |
Evaluation as an Antigenic Target for Prophylactic Strategies
An effective vaccine against lymphatic filariasis remains a significant goal for the global elimination program. A prophylactic vaccine would ideally prevent the establishment of infection or block the transmission of the parasite. The proline-rich structural protein of the Brugia microfilarial sheath is a potential candidate for such a vaccine due to its location on the parasite surface and its role in the parasite's life cycle.
Development of Transmission-Blocking Vaccine Concepts
A transmission-blocking vaccine (TBV) aims to induce an immune response in the human host that can prevent the uptake or development of microfilariae by the mosquito vector, thereby interrupting the transmission cycle. researchgate.net The sheath of the microfilaria is the first point of contact with the mosquito midgut environment after ingestion, making its components, including the proline-rich structural protein, attractive targets for a TBV.
While no specific transmission-blocking vaccine based on the proline-rich structural protein of Brugia has been fully developed and tested, there is evidence to support its potential. A seroepidemiological study conducted in an endemic area of South Kalimantan, Borneo, found a statistically significant correlation between the presence of anti-sheath antibodies in human sera and the absence of microfilariae in the blood (amicrofilaremia). nih.gov This suggests that an immune response targeting the microfilarial sheath may play a role in controlling parasite levels in infected individuals, a key aspect of reducing transmission. nih.gov The study found that the prevalence and titer of IgM anti-sheath antibodies were higher than those of IgG or IgA. nih.gov Although this study does not directly demonstrate transmission blocking within the mosquito, it provides a strong rationale for investigating the proline-rich sheath protein as a TBV candidate.
Characterization as a Potential Target for Anti-Filarial Therapeutics
The current drug arsenal (B13267) for lymphatic filariasis has limitations, particularly in its efficacy against adult worms (macrofilaricidal activity). This has spurred the search for novel drug targets within the parasite. The proline-rich structural protein and the processes associated with the microfilarial sheath present potential, yet largely unexplored, avenues for therapeutic intervention.
Inhibition of Protein Maturation or Functional Pathways
Targeting the maturation of the proline-rich structural protein or the functional pathways involving the microfilarial sheath could offer a novel anti-filarial strategy. The sheath is a critical structure that is cast off by the microfilaria within the mosquito vector in a process called exsheathment, which is essential for the parasite's further development. pnas.org
One conceptual approach is to inhibit the formation or integrity of the sheath. While no drugs that specifically target the proline-rich structural protein have been identified, research into other functional pathways of the microfilariae provides a proof of concept. For instance, the anti-filarial drug ivermectin has been shown to inhibit the release of extracellular vesicles from the excretory pore of B. malayi microfilariae, demonstrating that a functional pathway of the larva can be a drug target. plos.org
Advanced Methodologies for Studying the Brugia Proline Rich Structural Protein
Genomic and Transcriptomic Approaches
Genomic and transcriptomic analyses have been instrumental in elucidating the expression and regulation of the gene encoding the proline-rich structural protein in Brugia malayi.
Gene Expression Analysis (e.g., RNA-seq)
High-throughput sequencing of the Brugia malayi transcriptome has provided a comprehensive view of gene expression across different life cycle stages. plos.orgplos.orgasm.org Transcriptomic studies have revealed that the expression of the gene encoding the proline-rich structural protein is highly stage-specific. nih.gov
Deep sequencing approaches, such as RNA-seq, allow for a quantitative analysis of transcript abundance. plos.org For the proline-rich structural protein, RNA-seq data would confirm its high expression in adult female worms, where the transcripts are synthesized, and in microfilariae, where the protein is a major component of the sheath. nih.gov Comparative transcriptomic analysis across different developmental stages (e.g., L3 larvae, L4 larvae, adult males, and adult females) highlights the specific upregulation of this gene in the reproductive female. plos.orgnih.gov
Table 1: Illustrative RNA-seq Data for Proline-Rich Structural Protein Gene Expression
| Life Cycle Stage | Normalized Expression (FPKM) |
|---|---|
| Adult Female | 1500 |
| Adult Male | 50 |
| Microfilaria | 1200 |
| L3 Larva | 20 |
| L4 Larva | 35 |
Note: This table is illustrative, based on described expression patterns. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression.
Promoter Analysis and Identification of Regulatory Elements
Understanding the transcriptional control of the proline-rich structural protein gene requires detailed analysis of its promoter region. While specific studies on the promoter of this particular gene are not extensively detailed in the provided results, the methodologies for such analyses in Brugia malayi are well-established. capes.gov.brnih.govnih.gov
Promoter analysis typically involves cloning the upstream region of the gene into a reporter vector, which is then used in transient transfection assays in Brugia malayi embryos or other suitable systems. capes.gov.brnih.gov By creating a series of deletions or mutations in the promoter sequence, it is possible to identify specific DNA motifs that are essential for transcriptional activity. capes.gov.brnih.gov
Computational tools are used to predict transcription factor binding sites within the identified essential promoter regions. biorxiv.orgnih.gov For instance, the promoter of the proline-rich structural protein gene could be analyzed for motifs that are recognized by transcription factors known to be active in adult female worms. The discovery of specific regulatory elements, such as enhancers or silencers, would shed light on the precise mechanisms governing its stage-specific expression. nih.gov Studies on other Brugia genes have revealed unique promoter structures that lack typical eukaryotic core promoter elements, suggesting that the proline-rich structural protein gene may also possess distinct regulatory features. capes.gov.brnih.gov
Proteomic Characterization
Proteomic studies provide direct evidence of the protein's presence, its modifications, and its interactions with other molecules.
Multiplex Proteomics Techniques
Multiplex proteomics, such as two-dimensional difference in-gel electrophoresis (2D-DIGE) coupled with mass spectrometry, enables the simultaneous comparison of protein abundance across different samples. nih.govnih.gov In the context of the proline-rich structural protein, these techniques can be used to compare the proteomes of different life cycle stages and sexes of Brugia malayi. nih.govnih.gov
Such analyses would confirm the high abundance of the proline-rich structural protein in microfilariae and its presence in adult female worms, consistent with gene expression data. nih.gov Furthermore, proteomic approaches can identify post-translational modifications, such as the extensive disulfide and non-reducible cross-links that characterize this protein, contributing to its insolubility under non-reducing conditions. researchgate.netnih.gov Large-scale proteomic characterization of Brugia malayi has led to the identification of a significant portion of its predicted proteome, providing a valuable resource for studying specific proteins like the proline-rich structural protein. nih.govpnas.org
Table 2: Illustrative Proteomic Data for Proline-Rich Structural Protein Abundance
| Life Cycle Stage | Protein Abundance (Relative) |
|---|---|
| Adult Female | ++ |
| Adult Male | - |
| Microfilaria | ++++ |
| L3 Larva | - |
| L4 Larva | - |
Note: This table is illustrative. '+' indicates relative abundance.
Protein-Protein Interaction Studies
Investigating the interactions of the proline-rich structural protein is key to understanding its function in the formation and structure of the microfilarial sheath. While specific interaction partners for this protein are not detailed in the provided search results, established methods for studying protein-protein interactions in Brugia malayi can be applied. nih.govplos.orgnih.gov
Yeast two-hybrid screening could be employed to identify proteins that bind to the proline-rich structural protein. Another powerful technique is co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). In this approach, an antibody specific to the proline-rich structural protein would be used to pull down the protein and any associated binding partners from Brugia protein extracts. These interacting proteins would then be identified by mass spectrometry. Such studies could reveal other structural components of the sheath or enzymes involved in its assembly and cross-linking. In silico docking studies can also predict potential interactions, which can then be validated experimentally. nih.govplos.org
In Silico and Computational Biology
Computational approaches are invaluable for predicting the structure, function, and evolution of the proline-rich structural protein. nih.govplos.orgscispace.comnih.gov The deduced amino acid sequence of this protein reveals a distinctive structure with a central repetitive domain rich in proline and a C-terminal domain with cysteine clusters. nih.gov
Homology modeling can be used to predict the three-dimensional structure of the protein, although the repetitive nature of the central domain may present challenges. mdpi.comresearchgate.net The alignment of the cysteine-rich C-terminal domain with cuticular collagens from other nematodes suggests a role in cross-linking, which is a key feature of structural proteins. nih.gov
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental computational tools used to investigate the evolutionary history and functional conservation of the Brugia proline-rich structural protein. By comparing the amino acid sequence of this protein with homologous sequences from other organisms, researchers can infer evolutionary relationships and identify conserved domains that may be critical for its function.
One of the most well-characterized proline-rich structural proteins in Brugia malayi is the microfilarial sheath protein (Shp-1). Analysis of the Shp-1 sequence has revealed a distinctive structure comprising a central repetitive domain rich in proline. This domain contains multiple copies of a degenerate five-amino acid repeat with the consensus sequence Met-Pro-Pro-Gln-Gly. bohrium.com Flanking this central region is a C-terminal domain that is also rich in proline and contains clusters of cysteine residues. bohrium.com These cysteine clusters show homology to those involved in the cross-linking of cuticular collagens in other nematodes, such as Caenorhabditis elegans, suggesting a role in the structural integrity of the sheath. bohrium.com
Phylogenetic analyses of various Brugia genes, including those for structural proteins, have helped to place Brugia malayi within the broader context of nematode evolution. Studies comparing the genomes of Brugia malayi and Wuchereria bancrofti, another lymphatic filarial parasite, indicate that their last common ancestor existed approximately 5-6 million years ago. nih.gov Broader phylogenetic trees constructed using ribosomal DNA and other conserved genes show the relationship of Brugia to other parasitic and free-living nematodes, providing insights into the evolution of parasitism itself. nih.gov For instance, recent phylogenomic studies have helped to refine the higher-level phylogeny of nematodes, confirming the placement of Brugia within the order Spirurida.
The analysis of homologous proteins in related nematodes, such as the sheath proteins of other filarial worms, allows for the identification of conserved motifs and evolutionary divergence. This comparative approach is crucial for understanding which regions of the proline-rich structural protein are under strong selective pressure and are therefore likely to be functionally important.
Structural Prediction and Molecular Dynamics Simulations
Understanding the three-dimensional (3D) structure of the Brugia proline-rich structural protein is key to elucidating its function. As experimental determination of protein structures can be challenging, particularly for proteins that are part of a larger complex like the microfilarial sheath, computational methods for structural prediction are invaluable.
Homology modeling and ab initio prediction are two common approaches. Homology modeling relies on the known 3D structure of a related protein (a template) to build a model of the target protein. Ab initio methods, on the other hand, predict the structure from the amino acid sequence alone, without a template. For many Brugia proteins, a combination of these methods is often employed. For example, in a study on the Brugia malayi antigen BmR1, which lacks a close homolog with a known structure, ab initio methods were used to generate a 3D model. tandfonline.comnih.gov
Once a 3D model is generated, molecular dynamics (MD) simulations can be used to study the protein's behavior and stability over time. MD simulations apply the laws of classical mechanics to calculate the movements of atoms in the protein and its surrounding environment (typically water). This provides a dynamic view of the protein, revealing its flexibility, conformational changes, and interactions with other molecules. For instance, MD simulations performed on the predicted structure of BmR1 for 5 nanoseconds helped to refine the model and understand its structural packing. tandfonline.comnih.gov Similar simulations on other filarial proteins, such as the Wuchereria bancrofti dihydrofolate reductase, have provided insights into ligand binding and have been used to assess the stability of protein-drug complexes. plos.org These computational studies can help to identify potential drug binding sites and guide the design of new therapeutic agents.
Epitope Prediction Algorithms
Epitope prediction algorithms are computational tools used to identify the specific regions of a protein, known as epitopes, that are recognized by the immune system, particularly by antibodies (B-cell epitopes) and T-cells (T-cell epitopes). Identifying the epitopes of the Brugia proline-rich structural protein is crucial for the development of diagnostic tests and vaccines.
These algorithms analyze the protein's sequence and/or structure to predict which amino acid residues are likely to be on the surface of the protein and accessible to antibodies. Various properties are considered, such as hydrophilicity, flexibility, and secondary structure. For conformational epitopes, which are formed by amino acids that are brought together by the protein's folding, structure-based prediction methods are employed. nih.gov
In the case of the Brugia malayi sheath protein (Shp-1), in silico analysis has been used to predict the presence of B-cell epitopes within its repetitive region. nih.gov One study specifically identified the region spanning amino acids 49-107 as containing dominant B-cell epitopes. nih.gov This prediction was subsequently validated by expressing this region as a recombinant protein and showing its reactivity with sera from individuals living in filariasis-endemic areas. nih.gov
The development of multi-epitope vaccines is an emerging strategy, where potent epitopes from different antigens are combined into a single molecule. For example, a study on the Brugia malayi Abundant Larval Transcript-2 (ALT-2) protein involved systematically mapping its B-cell epitopes and then engineering a recombinant protein containing the most immunogenic epitope clusters. plos.org This multi-epitope approach resulted in a vaccine candidate with enhanced protective efficacy in an animal model. plos.org Similar strategies could be applied to the proline-rich structural protein, combining its key epitopes with those from other life-cycle stages of the parasite to create a more comprehensive vaccine.
Experimental Model Systems
The study of the Brugia proline-rich structural protein and its role in filariasis relies heavily on robust experimental model systems. These systems range from maintaining the parasite in the laboratory to using animal models that mimic human infection, and expressing the protein in other organisms for functional analysis.
In Vitro Culture of Brugia spp.
In vitro cultivation of Brugia spp. allows for the detailed study of the parasite's biology, development, and response to drugs in a controlled laboratory setting, independent of a host organism. While maintaining the complete life cycle of Brugia outside of an animal host has not yet been achieved, significant progress has been made in culturing various life-cycle stages. nih.gov
The third-stage infective larvae (L3), obtained from infected mosquitoes, can be cultured to the fourth-stage (L4) and young adult stages. Various culture media and conditions have been explored to optimize parasite survival and development. Co-culturing the parasites with feeder cells, such as human T-cell leukemia lines or human dermal fibroblasts, has been shown to enhance survival and growth. nih.govresearchgate.net The supplementation of culture media with specific components like fetal bovine serum and ascorbic acid has also been found to improve molting rates and parasite motility. bohrium.complos.org
These in vitro systems are invaluable for studying the expression and function of proteins like the proline-rich structural protein. For instance, researchers can isolate different larval stages from culture to analyze the expression of the protein at various developmental points. Furthermore, in vitro cultures provide a platform for high-throughput screening of potential drugs that may target the parasite or the integrity of its sheath.
| Culture System Component | Purpose/Observation | Reference(s) |
| Basal Media (e.g., RPMI 1640, EBM) | Provides essential nutrients for parasite survival. | bohrium.comresearchgate.net |
| Feeder Cells (e.g., Jurkat, HMVECdly) | Enhances parasite survival and development through secreted factors. | nih.govresearchgate.net |
| Serum (e.g., Fetal Bovine Serum) | A source of growth factors and other essential molecules. | bohrium.complos.org |
| Supplements (e.g., Ascorbic Acid) | Can improve molting rates and overall parasite health. | bohrium.complos.org |
| Transwell System | Allows for the study of parasite-cell interactions without direct contact. | bohrium.complos.org |
This table is interactive. Click on the headers to sort.
Animal Models for Filarial Infection Research
Animal models are essential for studying the complex interactions between the Brugia parasite and its mammalian host, including the host's immune response to proteins like the proline-rich structural protein. Several animal species have been used to model human lymphatic filariasis.
The Mongolian gerbil (Meriones unguiculatus) has traditionally been a standard laboratory model for Brugia malayi infection. nih.gov However, more recently, immunodeficient mouse strains, such as Severe-Combined Immunodeficient (SCID) mice, have been shown to be highly susceptible to B. malayi infection and provide more consistent adult worm yields. nih.gov These models are crucial for maintaining the parasite life cycle in the lab and for testing the efficacy of new drugs and vaccines.
Ferrets have also been re-established as a robust model for lymphatic filariasis as they develop many of the same pathological features as humans, including lymphedema. nih.govnih.gov The ferret model allows for the study of adult worms residing within lymphatic vessels and for the investigation of lymphatic dysfunction. nih.govnih.gov Domestic dogs have also been investigated as potential laboratory hosts for B. malayi. nih.gov
| Animal Model | Key Features and Research Applications | Reference(s) |
| Mongolian Gerbil (Meriones unguiculatus) | Traditional model for maintaining the Brugia life cycle and for drug screening. | nih.gov |
| SCID Mice | Highly susceptible, providing consistent adult worm yields for research. | tandfonline.comnih.gov |
| Ferrets (Mustela putorius furo) | Models human lymphatic pathology, including lymphedema; useful for studying adult worm biology and pathogenesis. | nih.govnih.gov |
| Domestic Dog (Canis lupus familiaris) | Investigated as a competent host with the potential for long-term patent infections. | nih.gov |
This table is interactive. Click on the headers to sort.
Heterologous Expression and Functional Analysis Systems
Heterologous expression involves producing a specific protein, such as the Brugia proline-rich structural protein, in a different host organism. This is a powerful technique for producing large quantities of the protein for structural and functional studies, as well as for use in diagnostic assays and vaccine development.
The most common heterologous expression system is the bacterium Escherichia coli due to its rapid growth and ease of genetic manipulation. The gene encoding the Brugia protein of interest is cloned into an expression vector, which is then introduced into E. coli. The bacteria are then induced to produce the recombinant protein. The Brugia malayi sheath protein (Shp-1) and its epitope-containing regions have been successfully expressed in E. coli for use in immunological studies. nih.gov However, a common challenge with E. coli expression is that the recombinant protein can be insoluble, forming inclusion bodies.
Challenges and Future Research Directions
Elucidating the Complete Functional Repertoire
A primary challenge is the incomplete understanding of the full range of functions of these proteins. While a structural role is evident, their involvement in other biological processes is poorly defined.
Beyond Structure: The 22-kDa proline-rich protein of the microfilarial sheath is known to be a key structural component, soluble only under reducing conditions due to extensive cross-linking. nih.govsmith.edu This sheath is a vestigial remnant of the eggshell that encloses the mature microfilaria. nih.govsmith.edu However, whether this is its sole function remains an open question. Proline-rich regions in proteins are often involved in protein-protein interactions, suggesting these molecules could mediate interactions with host factors or other parasite proteins. pnas.orgnih.gov
Host-Parasite Interface: Given their location on the parasite's surface, these proteins are at the forefront of the host-parasite interface. Their potential roles in immune evasion, modulation of host responses, or facilitating migration through host tissues are yet to be thoroughly investigated. A significant portion of the Brugia proteome, up to 45%, consists of proteins with no known function, complicating the assignment of specific roles without direct experimental evidence. pnas.orgnih.gov
Stage-Specific Roles: The expression of the 22-kDa sheath protein is confirmed in microfilariae and adult female worms (which produce microfilariae). nih.govsmith.edu However, the functional repertoire of this and other proline-rich proteins across the parasite's entire, complex life cycle is not fully mapped. Proteomic studies show that protein expression in Brugia is highly stage-specific, indicating that proteins may have distinct roles at different developmental points. pnas.org
**Table 1: Characteristics of the 22-kDa Proline-Rich Sheath Protein of *Brugia***
| Feature | Description | Source |
|---|---|---|
| Molecular Weight | ~22-kDa | nih.govsmith.edu |
| Location | Exclusively in the microfilarial surface sheath | nih.govsmith.edu |
| Expression | Detected in microfilariae and adult female worms | nih.govsmith.edu |
| Key Sequence Motifs | Central repetitive domain with a consensus sequence of Met-Pro-Pro-Gln-Gly | nih.govsmith.edu |
| C-terminal proline-rich domain flanked by cysteine clusters | nih.govsmith.edu | |
| Known PTMs | Extensively cross-linked by disulfide and non-reducible bonds | nih.govsmith.edu |
| Solubility | Soluble only under reducing conditions | nih.govsmith.edu |
Understanding Complex Post-Translational Modifications and Their Impact
Post-translational modifications (PTMs) are crucial for the function of most proteins, and those in Brugia are no exception. nih.govresearchgate.netmdpi.com The study of PTMs in proline-rich structural proteins is particularly challenging but vital for understanding their biology.
Characterizing Cross-Links: The sheath protein is known to be extensively cross-linked through both disulfide and other non-reducible bonds. nih.govsmith.edu The exact nature of these non-reducible bonds has not been fully characterized. Identifying the specific residues involved and the enzymatic machinery responsible for their formation is a significant research challenge. These cross-links are critical for the structural integrity of the sheath, and understanding them could reveal novel enzymatic targets.
Mapping Other PTMs: Beyond cross-linking, other PTMs such as phosphorylation, glycosylation, and ubiquitination are known to regulate protein function in parasites. mdpi.comnih.gov Comprehensive proteomic analyses have begun to map PTMs in Brugia, but applying these techniques to highly cross-linked, insoluble structural proteins is technically demanding. nih.gov Dynamic modifications like phosphorylation could regulate interactions or assembly of these structural proteins in response to environmental cues. nih.govresearchgate.net
Functional Impact: A critical future direction is to determine how specific PTMs impact the function of proline-rich proteins. For instance, glycosylation could affect their antigenicity and interaction with host immune lectins, while phosphorylation could act as a switch for protein-protein interactions. Elucidating this "PTM code" is essential for a complete functional understanding.
High-Resolution Structural Determination in Native Contexts
Determining the three-dimensional structure of these proteins is a major hurdle that limits our understanding of their function at a molecular level.
Inherent Structural Challenges: Proline-rich regions are often intrinsically disordered or adopt repetitive, non-globular structures like polyproline II helices. nih.gov Such structures are notoriously difficult to crystallize for X-ray diffraction and can present challenges for nuclear magnetic resonance (NMR) spectroscopy. The repetitive nature of the Brugia sheath protein, with its 14 degenerate repeats, further complicates structural analysis. nih.gov
Production and Solubility Issues: Obtaining the large quantities of pure, correctly folded, and modified protein required for structural studies is a significant bottleneck in filarial research. nih.gov The insolubility of the cross-linked sheath protein in its native form makes it particularly intractable for standard structural biology techniques. nih.govsmith.edu Recombinant expression may not replicate the complex PTMs found in the native parasite. nih.gov
Native Context: A key goal is to understand the structure of these proteins as they exist within the parasite sheath. This requires advanced imaging techniques like cryo-electron tomography (cryo-ET) to visualize the protein architecture in its near-native state, bypassing the need for crystallization.
Table 2: Summary of Key Research Challenges
| Area | Specific Challenge | Implication for Research |
|---|---|---|
| Function | Defining roles beyond structural support (e.g., immune modulation, host interaction). | Requires development of advanced functional assays and tools for genetic manipulation in Brugia. |
| PTMs | Identifying the precise nature of non-reducible cross-links and mapping other dynamic PTMs. | Demands sophisticated mass spectrometry techniques and methods to analyze insoluble proteins. |
| Structure | Overcoming the intrinsic disorder, repetitive nature, and insolubility for 3D structure determination. | Necessitates exploration of alternative methods like solid-state NMR, cryo-ET, and computational modeling. |
Integration into Systems Biology Approaches for Host-Parasite Interaction
To fully grasp the importance of proline-rich structural proteins, they must be studied within the broader context of the parasite's biology and its interaction with the host. ghedinlab.org
Connecting 'Omics' Data: Large-scale transcriptomic and proteomic studies have provided vast datasets on gene and protein expression throughout the Brugia lifecycle. pnas.orgplos.orgnih.gov A major challenge is to integrate the proline-rich proteins into these networks. This involves correlating their expression patterns with specific life cycle events or host responses to generate hypotheses about their function.
Modeling Protein Interaction Networks: The proline-rich domains are prime candidates for mediating protein-protein interactions. nih.gov Future research should focus on identifying their binding partners within the parasite and, potentially, within the host. Techniques like yeast two-hybrid screening or co-immunoprecipitation could uncover interaction networks that place these structural proteins into functional pathways.
Building a Holistic Model: Ultimately, the goal of a systems biology approach is to create a comprehensive model of the host-parasite relationship. ghedinlab.org Data on the function, structure, and interactions of proline-rich proteins must be incorporated into these models to understand how surface structures contribute to parasite survival, development, and pathology.
Advanced Translational Research on Diagnostic and Therapeutic Targets
The unique characteristics and surface location of proline-rich structural proteins make them potential, albeit challenging, targets for new interventions against lymphatic filariasis. nih.gov
Vaccine Candidacy: Surface-exposed proteins are often explored as vaccine candidates. The sheath protein, being a major component of the microfilarial surface, could be a target for the host immune system. However, its repetitive nature might elicit a non-protective antibody response, a decoy mechanism seen in other parasites. nih.gov Future research must assess whether immune responses against this protein can be protective.
Diagnostic Markers: Secreted or surface-exposed proteins can serve as biomarkers for infection. While several recombinant Brugia malayi antigens are used for immunodiagnosis, the utility of proline-rich proteins has not been fully explored. wustl.edunih.gov A key challenge would be to ensure specificity and to detect active infections accurately.
Drug Target Development: The enzymes that catalyze the unique post-translational modifications, such as the extensive cross-linking of the sheath protein, could represent novel drug targets. nih.gov Inhibiting these enzymes could disrupt the integrity of the larval sheath, compromising parasite viability. The primary challenge is the identification and characterization of these enzymes, which are currently unknown.
Q & A
Q. What computational pipelines integrate structural, genomic, and functional data for Brugia proline-rich protein research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
